molecular formula C13H19NO3 B180218 N-Boc-2-(4-aminophenyl)ethanol CAS No. 104060-23-3

N-Boc-2-(4-aminophenyl)ethanol

Cat. No.: B180218
CAS No.: 104060-23-3
M. Wt: 237.29 g/mol
InChI Key: LVAACBVNZRPHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 2-(4-aminophenyl)ethanol. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(4-aminophenyl)ethanol typically involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving 2-(4-aminophenyl)ethanol in ethyl acetate and adding di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 24 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction conditions are critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(4-aminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a primary amine.

    Substitution: Formation of 2-(4-aminophenyl)ethanol.

Scientific Research Applications

N-Boc-2-(4-aminophenyl)ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-ethanolamine: Similar structure with a Boc-protected amino group and a hydroxyl group.

    N-Boc-2-aminoethanol: Contains a Boc-protected amino group and an ethanol moiety.

Uniqueness

N-Boc-2-(4-aminophenyl)ethanol is unique due to the presence of a phenyl ring, which provides additional reactivity and potential for further functionalization compared to simpler Boc-protected compounds.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAACBVNZRPHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465121
Record name N-Boc-2-(4-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104060-23-3
Record name N-Boc-2-(4-aminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-(4-aminophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
N-Boc-2-(4-aminophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
N-Boc-2-(4-aminophenyl)ethanol
Reactant of Route 4
Reactant of Route 4
N-Boc-2-(4-aminophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
N-Boc-2-(4-aminophenyl)ethanol
Reactant of Route 6
N-Boc-2-(4-aminophenyl)ethanol
Customer
Q & A

Q1: What is the significance of N-Boc-2-(4-aminophenyl)ethanol in the synthesis of Mirabegron?

A1: this compound serves as a crucial building block in the multi-step synthesis of Mirabegron []. The research highlights its transformation into an aldehyde intermediate, which then undergoes further reactions to eventually yield Mirabegron. The synthesis strategy emphasizes the importance of this specific intermediate for achieving a cost-effective and high-yielding production process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.